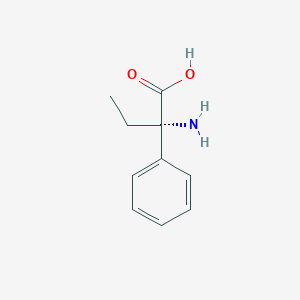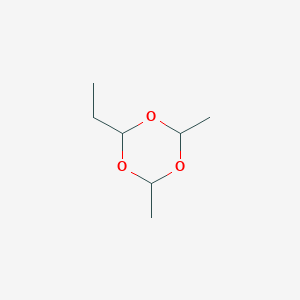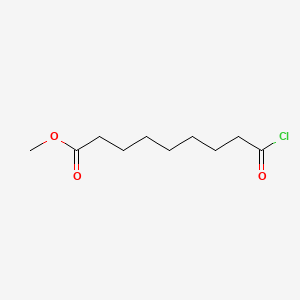
cis-3-Hexenyl 2-methyl-2-pentenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Hexenyl 2-methyl-2-pentenoate is an organic compound characterized by its unique structural configuration The compound features both Z and E isomers, which refer to the geometric arrangement of substituents around the double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Hexenyl 2-methyl-2-pentenoate typically involves the use of stereoselective reactions to ensure the correct geometric configuration. One common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide to form the desired alkene. The reaction conditions often include the use of a strong base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other stereoselective olefination methods. The choice of method depends on factors such as yield, cost, and scalability. Techniques like catalytic hydrogenation or cross-coupling reactions may also be employed to achieve the desired stereochemistry.
Analyse Chemischer Reaktionen
Types of Reactions
cis-3-Hexenyl 2-methyl-2-pentenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the double bonds are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction typically produces alkanes.
Wissenschaftliche Forschungsanwendungen
cis-3-Hexenyl 2-methyl-2-pentenoate has several applications in scientific research:
Chemistry: It is used as a model compound to study stereoselective reactions and mechanisms.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its use as a precursor for pharmaceuticals or as an active ingredient in drug formulations.
Industry: The compound can be used in the synthesis of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which cis-3-Hexenyl 2-methyl-2-pentenoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved can vary, but common mechanisms include binding to active sites or altering membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-3-Hexenyl 2-methyl-2-pentenoate: shares similarities with other alkenes and esters, such as [(Z)-hex-3-enyl] acetate and [(E)-2-methylpent-2-enoate].
[(Z)-hex-3-enyl] acetate: This compound has a similar structure but differs in the ester group, which can affect its reactivity and applications.
[(E)-2-methylpent-2-enoate]: This compound shares the same ester group but differs in the alkene configuration, influencing its chemical behavior.
Uniqueness
This compound is unique due to its specific geometric configuration, which can impact its reactivity, stability, and potential applications. The presence of both Z and E isomers allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
76649-17-7 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(Z)-hex-3-enyl] 2-methylpent-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h6-7,9H,4-5,8,10H2,1-3H3/b7-6-,11-9? |
InChI-Schlüssel |
RTISFZCHFHFOOK-QBGIDEBTSA-N |
SMILES |
CCC=CCCOC(=O)C(=CCC)C |
Isomerische SMILES |
CC/C=C\CCOC(=O)C(=CCC)C |
Kanonische SMILES |
CCC=CCCOC(=O)C(=CCC)C |
Key on ui other cas no. |
76649-17-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


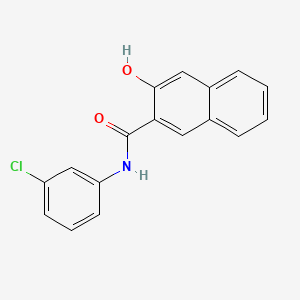
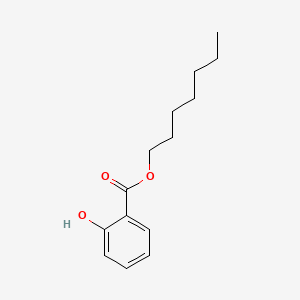
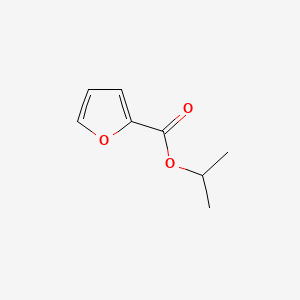
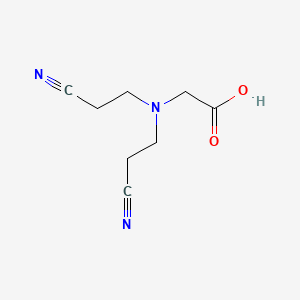
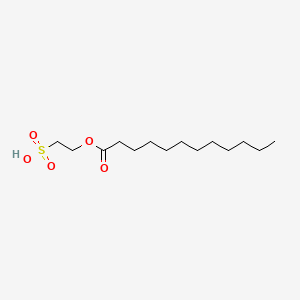
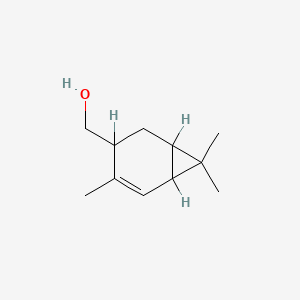
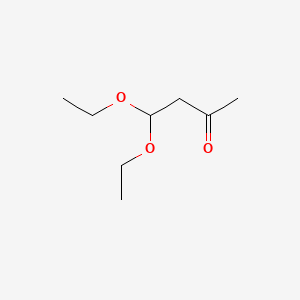
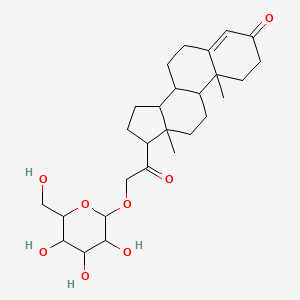
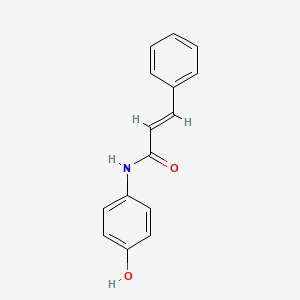
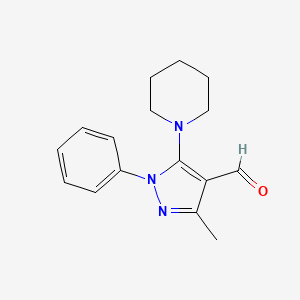
![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1614919.png)
